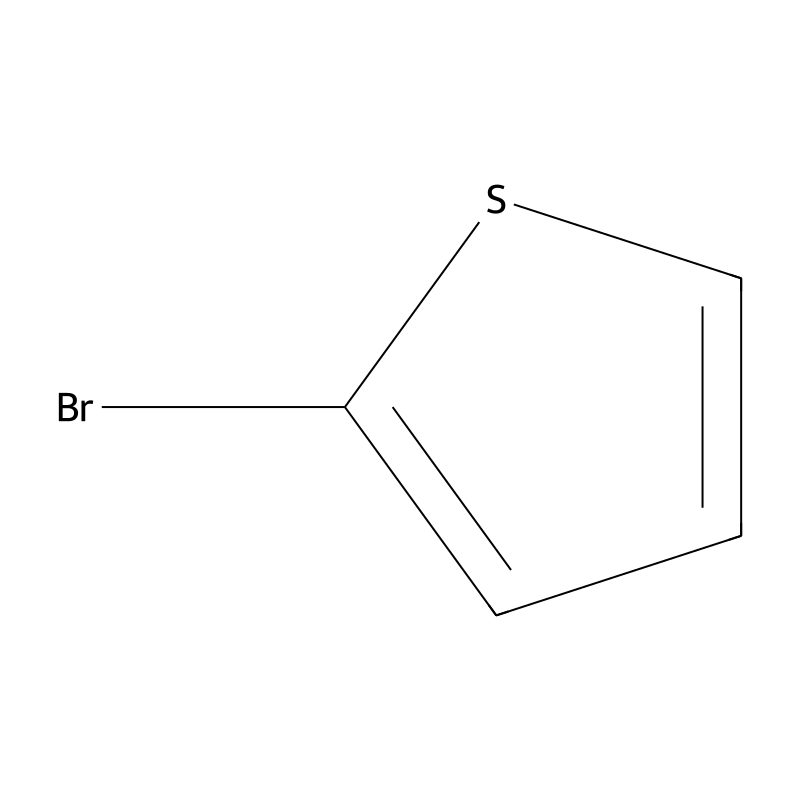

2-Bromothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functional Materials

One area of research explores the use of 2-bromothiophene in the synthesis of functional materials. By introducing different functional groups onto the 2-bromothiophene scaffold, researchers can create materials with specific properties, such as:

- Organic electronics: 2-Bromothiophene derivatives have been investigated for their potential applications in organic field-effect transistors (OFETs) due to their ability to transport electrical charge.

- Light-emitting materials: Researchers are exploring the use of 2-bromothiophene derivatives in the development of organic light-emitting diodes (OLEDs) due to their tunable photophysical properties [].

2-Bromothiophene is an organobromine compound with the molecular formula CHBrS. It features a bromine atom substituted at the second position of the thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. This compound is characterized by its yellowish color and distinct odor, commonly used in various chemical syntheses due to its reactivity and ability to participate in electrophilic substitution reactions. The presence of the bromine atom enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.

- Electrophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives. For instance, it can undergo metalation-alkylation reactions with electrophiles to produce 5-alkylated derivatives .

- Palladium-Catalyzed Coupling Reactions: 2-Bromothiophene can react with aryl iodides in the presence of palladium complexes, facilitating the formation of biaryl compounds, which are significant in material science and pharmaceuticals .

- Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to bromine, leading to various functionalized thiophenes .

Research indicates that 2-bromothiophene exhibits notable biological activity. Some studies have shown that derivatives of thiophenes possess antimicrobial properties, and compounds similar to 2-bromothiophene have been investigated for their potential as anti-cancer agents. The biological activity often correlates with structural modifications made to the thiophene ring, suggesting that 2-bromothiophene could serve as a lead compound for further pharmacological development.

Several methods exist for synthesizing 2-bromothiophene:

- Bromination of Thiophene: A common method involves reacting thiophene with bromine or hydrobromic acid in the presence of hydrogen peroxide. This method allows for controlled bromination at the desired position on the thiophene ring .

- Use of Brominated Waste: A novel approach described involves using bromine-containing waste water from industrial processes, combining it with thiophene and sulfuric acid under controlled temperatures. This method not only synthesizes 2-bromothiophene but also addresses waste management issues .

- Two-Phase System Reaction: Another method utilizes a two-phase water-ether system where potassium bromate reacts with thiophene in the presence of hydrobromic acid to yield 2-bromothiophene without contamination from other isomers .

2-Bromothiophene finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and materials.

- Material Science: The compound is used in the development of conductive polymers and dyes due to its electronic properties.

- Research: It is utilized as a building block in synthetic chemistry for developing new compounds with potential biological activities.

Several compounds share structural similarities with 2-bromothiophene, each exhibiting unique properties:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Thiophene | CHS | Parent compound; less reactive than 2-bromothiophene. |

| 3-Bromothiophene | CHBrS | Bromine at position three; different reactivity profile. |

| 2-Methylthiophene | CHS | Methyl substitution at position two; used in flavoring and fragrance. |

| 2-Chlorothiophene | CHClS | Chlorine instead of bromine; used as an intermediate in organic synthesis. |

The uniqueness of 2-bromothiophene lies in its specific reactivity patterns due to the positioning of the bromine atom on the thiophene ring, which allows for selective reactions that are not possible with other similar compounds.

Electrophilic Bromination Strategies

Direct Bromination of Thiophene Derivatives

The fundamental approach to 2-bromothiophene synthesis involves direct electrophilic bromination of thiophene substrates. Historical methodologies have established that thiophene exhibits exceptionally high reactivity toward halogenation, with bromination rates approximately $$1.7 \times 10^9$$ times faster than benzene under comparable conditions. This extraordinary reactivity stems from the electron-rich nature of the thiophene ring system, which facilitates electrophilic attack preferentially at the α-positions (C-2 and C-5).

Traditional direct bromination methods typically employ glacial acetic acid as solvent, with bromine addition conducted below 10°C to control reaction selectivity. The standard procedure involves dissolving thiophene in acetic acid, followed by careful addition of bromine solution while maintaining low temperature conditions. Post-reaction workup includes water addition to precipitate organic products, followed by diethyl ether extraction and subsequent purification through distillation. However, this conventional approach suffers from relatively low yields, typically achieving only 55% productive efficiency.

Research investigations have revealed that reaction temperature, bromine addition rate, and substrate proportioning significantly influence product distribution and yield optimization. Controlled studies demonstrate that maintaining reaction temperatures between 4-6°C during bromine addition, followed by extended reaction periods of 1-3 hours, substantially improves selectivity toward the desired 2-bromothiophene isomer.

Solvent-Mediated Bromination Optimization

Solvent selection plays a critical role in determining both reaction efficiency and product selectivity in thiophene bromination processes. Comparative studies have evaluated multiple solvent systems, including glacial acetic acid, carbon tetrachloride, and dichloromethane approaches. Analysis of these methodologies reveals that glacial acetic acid and carbon tetrachloride systems exhibit limitations for industrial-scale production due to environmental concerns and process economics.

Advanced solvent optimization research has identified dichloromethane as a superior medium for selective bromination of thiophene derivatives. Studies on ethyl 5-alkylthiophene-2-carboxylates demonstrate that dichloromethane solution enables highly selective bromination at 0-5°C, furnishing ethyl 5-alkyl-4-bromothiophene-2-carboxylates in excellent yields without alkyl substituent migration or isomerization. This methodology represents a significant advancement in position-selective bromination chemistry.

Recent investigations have explored alternative brominating agents beyond molecular bromine. The utilization of N-bromosuccinimide (NBS) in acetonitrile solvent has demonstrated remarkable selectivity for regiospecific bromination reactions. Experimental protocols involving 2-methylbenzo[b]thiophene treatment with NBS at 0°C, followed by room temperature reaction for 30 minutes, achieve quantitative yields (99%) of 3-bromo-2-methylbenzo[b]thiophene products.

| Solvent System | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | <10 | 55 | Moderate | |

| Dichloromethane | 0-5 | >90 | Excellent | |

| Acetonitrile/NBS | 0→RT | 99 | High | |

| Carbon Tetrachloride | Variable | Low | Poor |

Catalytic Approaches in Halogenation

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized synthetic approaches to brominated thiophene derivatives through sophisticated cross-coupling methodologies. Palladium-catalyzed systems demonstrate exceptional utility for selective bromination and subsequent functionalization reactions. Research on palladium-catalyzed C-H homocoupling of thiophenes reveals that 2-bromothiophene undergoes facile reactions at room temperature in the presence of silver(I) fluoride or acetate, yielding 5,5'-dibromo-2,2'-bithiophene with complete bromine retention.

The strategic advantage of palladium catalysis extends to enabling precise positional control in bromination reactions. Studies on 3-alkylthiophene systems demonstrate that n-butyllithium activation at -78°C, followed by bromine addition over 20 minutes, achieves remarkable selectivity for 2-bromo-4-alkylthiophene formation with yields reaching 93%. This methodology represents the highest reported efficiency for position-selective thiophene bromination.

Mechanistic investigations reveal that transition metal catalysts facilitate halogen exchange reactions through metal-halogen bond formation and subsequent reductive elimination processes. Copper and copper(I) salts have proven particularly effective for displacing bromine and iodine substituents in halogenated thiophenes, enabling further synthetic elaboration through nucleophilic substitution pathways. These transformations proceed readily with chloride and iodide nucleophiles, though chlorine displacement requires more forcing conditions.

Electrochemical Bromination Techniques

Electrochemical methodologies offer environmentally advantageous alternatives to chemical bromination processes through controlled electron transfer mechanisms. Research on electroreduction of halogenated thiophenes demonstrates that polyhalogenated substrates undergo stepwise reduction with distinct electrochemical signatures for different halogen positions. Polarographic studies on tetrabromothiophene reveal four discrete reduction waves corresponding to sequential halogen removal, with α-halogens reducing at lower potentials than β-substituents.

Preparative electrochemical reduction enables selective debromination of polybrominated thiophenes under controlled potential conditions. Constant potential reductions at -1.2, -1.45, and -1.7 V systematically remove bromine substituents in order of electronic accessibility. This methodology provides precise control over halogenation patterns and offers significant advantages over chemical reduction approaches that require large excess quantities of zinc metal and generate substantial metal-containing waste streams.

The electrochemical approach demonstrates particular utility for synthesizing 3-bromothiophene derivatives through controlled reduction of 2,3,5-tribromothiophene precursors. Traditional chemical reduction with zinc in acetic acid preferentially removes α-position halogens but requires extensive metal usage and creates environmental disposal challenges. Electrochemical alternatives eliminate these limitations while providing superior selectivity control.

Green Chemistry Innovations

Wastewater Utilization in Magnesium Bromide-Mediated Synthesis

Innovative green chemistry approaches have developed sustainable synthetic methodologies utilizing industrial waste streams as brominating agents. A particularly noteworthy advancement involves the recycling of magnesium bromide-containing wastewater generated from downstream 2-bromothiophene production processes. This approach addresses both environmental sustainability concerns and raw material cost reduction objectives.

The optimized wastewater utilization methodology employs bromine-containing waste streams with magnesium bromide concentrations ranging from 5-15% by mass. The synthetic protocol involves adding thiophene and concentrated sulfuric acid to the waste stream, maintaining temperatures between 4-6°C during hydrogen peroxide addition, followed by 1-3 hour reaction periods and organic layer separation through reduced pressure distillation.

Systematic optimization studies have established optimal mass ratios of 500:35-45:55-70:120-150 for wastewater:thiophene:concentrated sulfuric acid:hydrogen peroxide respectively. Under these conditions, the process achieves 2-bromothiophene yields of 88% with product purities exceeding 99.6%. This represents a substantial improvement over traditional bromination methods while simultaneously addressing waste stream valorization.

The environmental advantages of this approach include elimination of virgin brominating agent requirements, reduction of hazardous waste generation, and integration of circular economy principles into fine chemical manufacturing. Economic analysis demonstrates significant cost savings through raw material substitution and waste disposal cost reduction. The methodology has been successfully scaled for industrial implementation with demonstrated process robustness and reproducibility.

| Parameter | Optimized Range | Typical Value | Yield Impact |

|---|---|---|---|

| MgBr₂ Content (%) | 5-15 | 10 | Critical |

| Temperature (°C) | 4-6 | 5 | High |

| Reaction Time (h) | 1-3 | 2 | Moderate |

| Mass Ratio Optimization | 500:40:62:135 | Standard | 88% yield |

Continuous-Flow Microreactor Bromination Systems

Advanced process intensification through microreactor technology has achieved remarkable improvements in bromination efficiency and safety profiles. Research on continuous-flow bromination systems demonstrates that solvent-free processing using pure bromine and thiophene substrates achieves superior selectivity and yield compared to traditional batch operations. Microreactor implementations enable precise temperature and residence time control while minimizing safety risks associated with bromine handling.

Comparative studies reveal that microreactor bromination achieves 2,5-dibromo-thiophene selectivities of 86% at complete conversion, substantially exceeding batch processing yields of 77% and literature reported values of 50%. The dramatic reduction in reaction time from approximately 2 hours to less than 1 second represents a transformative improvement in process efficiency. Correspondingly, space-time yields increase by orders of magnitude compared to conventional batch operations.

The microreactor system enables rapid parametric optimization studies for temperature and stoichiometric ratio variables. Systematic investigation of bromine-to-thiophene molar ratios and temperature profiles facilitates rapid identification of optimal operating conditions. This capability significantly accelerates process development timelines and enables real-time process optimization.

Safety advantages of microreactor systems include reduced bromine inventory requirements, enhanced containment of hazardous materials, and improved heat transfer characteristics that prevent thermal runaway conditions. The continuous processing mode eliminates batch-to-batch variability and enables consistent product quality maintenance. These factors collectively support the adoption of microreactor technology for industrial-scale brominated thiophene production.

| Process Parameter | Batch Operation | Microreactor | Improvement Factor |

|---|---|---|---|

| Reaction Time | 2 hours | <1 second | >7200× |

| Yield (%) | 77 | 86 | 1.12× |

| Space-Time Yield | Low | High | >100× |

| Safety Profile | Moderate | Excellent | Significant |

Kinetic Framework and Rate Determination

The electrophilic substitution of thiophene proceeds through a well-established two-step mechanism involving initial electrophilic attack followed by deprotonation to restore aromaticity [1] [2]. The rate-determining step in thiophene bromination is the formation of the Wheland intermediate, which occurs significantly faster than the corresponding reaction with benzene [3] [4]. Quantitative kinetic studies reveal that thiophene exhibits a rate constant of 526.5 inverse molar per second at 24.5 degrees Celsius, representing approximately ten thousand times greater reactivity than benzene under identical conditions [33].

The activation energy for thiophene bromination has been determined to be 26.5 kilojoules per mole, substantially lower than many aromatic substrates [33]. This reduced activation barrier reflects the enhanced electron density of the thiophene ring system and the stability of the resulting carbocation intermediate [5] [6]. The frequency factor for the bromination reaction is 2.26 × 10⁷ inverse molar per second, indicating favorable pre-exponential conditions for the transformation [33].

Comparative Reactivity Analysis

Experimental investigations demonstrate that five-membered heterocycles exhibit dramatically different reactivities toward electrophilic bromination [28] [30]. The reactivity order follows the sequence: pyrrole > furan > thiophene > benzene, with pyrrole showing approximately 5.3 × 10⁷ times greater reactivity than thiophene under comparable conditions [30]. Furan displays intermediate reactivity with a rate enhancement of approximately 1.4 × 10² relative to thiophene [30].

The enhanced reactivity of thiophene compared to benzene stems from the electron-donating properties of the sulfur heteroatom, which participates in resonance stabilization of the carbocation intermediate [4] [6]. The sulfur atom's d-orbital availability allows for expanded electron delocalization, contributing to the observed rate enhancement [8]. Thiophene-2-sulfonic acid, bearing an electron-withdrawing substituent, exhibits significantly reduced reactivity with a rate constant of 106 inverse molar per second, demonstrating the profound influence of electronic effects on reaction kinetics [33].

Mechanistic Pathway Analysis

The electrophilic substitution mechanism proceeds through initial coordination of the electrophilic bromine species with the thiophene ring system [1] [7]. The formation of the sigma-complex intermediate involves disruption of aromaticity, resulting in a positively charged species stabilized by resonance [2] [3]. Multiple resonance contributors stabilize this intermediate, with the most significant stabilization occurring when the positive charge is delocalized to the alpha position adjacent to sulfur [6] [8].

| Substrate | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Relative Reactivity | Temperature (°C) |

|---|---|---|---|---|

| Thiophene | 526.5 | 26.5 | 10⁴ × benzene | 24.5 |

| Thiophene-2-sulfonic acid | 106 | 52.2 | 2 × 10² × benzene | 24.5 |

| Benzene | Baseline (1) | Reference | 1 | Variable |

| Furan | 1.4 × 10² | Lower than thiophene | 1.4 × 10² × thiophene | Variable |

| Pyrrole | 5.3 × 10⁷ | Much lower than thiophene | 5.3 × 10⁷ × thiophene | Variable |

The deprotonation step occurs rapidly compared to the initial electrophilic attack, with kinetic isotope effect studies revealing a deuterium kinetic isotope effect of approximately 1.9 [26]. This relatively modest isotope effect confirms that carbon-hydrogen bond breaking is not rate-limiting in the overall transformation [26]. The regeneration of aromaticity provides a substantial thermodynamic driving force for the completion of the substitution process [1] [2].

Radical-Mediated Bromination Mechanisms

Radical Initiation and Propagation

Radical-mediated bromination of thiophene occurs through a distinctly different mechanistic pathway compared to electrophilic substitution [9] [10]. The initiation step involves homolytic cleavage of the bromine-bromine bond, typically achieved through thermal activation or photochemical irradiation [11] [27]. Under these conditions, bromine radicals are generated that can abstract hydrogen atoms from the thiophene ring system [10] [11].

The radical mechanism proceeds through a chain reaction involving propagation steps where bromine radicals abstract hydrogen from thiophene to generate thiophene radicals [29]. These carbon-centered radicals subsequently react with molecular bromine to form bromothiophene products while regenerating bromine radicals [11] [29]. The selectivity in radical bromination is governed by the relative stability of the resulting carbon radicals rather than the electronic stabilization observed in electrophilic pathways [29].

Regioselectivity in Radical Processes

The regioselectivity in radical-mediated bromination differs significantly from electrophilic substitution patterns [16] [25]. While electrophilic bromination strongly favors the alpha position due to resonance stabilization of the carbocation intermediate, radical processes show more variable selectivity depending on reaction conditions [25] [29]. The transition state for radical hydrogen abstraction occurs late in the reaction coordinate, making product stability a determining factor in selectivity [29].

Experimental studies using N-bromosuccinimide under radical conditions demonstrate that regioselectivity can be influenced by reaction temperature and solvent choice [10] [13]. At elevated temperatures, the entropic contribution to selectivity becomes more significant, potentially leading to increased formation of beta-substituted products [19] [29]. The use of controlled radical conditions with appropriate initiators allows for selective synthesis of specific regioisomers [16].

Alternative Radical Pathways

Recent investigations have explored alternative radical pathways for thiophene bromination using hydrogen bromide and hydrogen peroxide systems [13] [14]. These oxidative conditions generate bromine radicals in situ, providing improved control over the bromination process [13] [25]. The reaction proceeds through initial formation of bromine from the hydrogen bromide-hydrogen peroxide couple, followed by radical bromination of the thiophene substrate [14].

| Reaction Type | Temperature (°C) | Solvent | Selectivity (α:β) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Electrophilic (Br₂/FeBr₃) | 0-10 | Acetic acid | >95:5 | 55-89 | 2-8 hours |

| Electrophilic (NBS) | 0-25 | Acetonitrile/DCM | >90:10 | 97-99 | 30 minutes |

| Radical (Br₂/light) | 25-150 | None/CCl₄ | Variable | 70-90 | 1-4 hours |

| Oxidative (HBr/H₂O₂) | 30-40 | Dichloroethane | >95:5 | 89 | 30 minutes |

| Microreactor (solvent-free) | 25 | None | >85:15 | 86 | <1 second |

The visible-light-induced bromination using hydrogen bromide and hydrogen peroxide represents an environmentally friendly approach to thiophene functionalization [13]. This methodology employs mild reaction conditions and achieves excellent yields with high atom economy [13]. The reaction proceeds at ambient temperature under air atmosphere, demonstrating practical advantages over traditional bromination methods [13].

Solvent and Temperature Effects on Regioselectivity

Solvent Polarity and Mechanism Selection

The choice of solvent exerts profound influence on both the mechanism and regioselectivity of thiophene bromination reactions [17] [18]. Polar protic solvents such as acetic acid stabilize the carbocation intermediate formed during electrophilic substitution, leading to enhanced alpha-selectivity exceeding 95 percent [20] [32]. The hydrogen-bonding capability of protic solvents provides additional stabilization for charged intermediates, favoring the electrophilic pathway [18] [35].

Polar aprotic solvents demonstrate different effects on bromination selectivity and reaction rates [18] [35]. Acetonitrile, with its high dielectric constant of 35.9, promotes electrophilic bromination while maintaining good regioselectivity [38] [40]. Dichloromethane provides excellent selectivity for alpha-bromination when reactions are conducted at low temperatures, achieving regioselectivities of 90-95 percent [40]. The reduced hydrogen-bonding ability of aprotic solvents influences the stabilization of ionic intermediates [35].

Temperature-Dependent Selectivity Patterns

Temperature effects on bromination regioselectivity follow predictable patterns based on the underlying reaction mechanism [18] [19]. At lower temperatures, electrophilic substitution predominates with high alpha-selectivity due to kinetic control favoring the most stable carbocation intermediate [19] [33]. As temperature increases, the selectivity gradually decreases due to increased thermal energy allowing access to higher-energy transition states [19].

Quantitative studies reveal that the rate constant for thiophene bromination increases exponentially with temperature, following Arrhenius behavior [33]. At 283.2 Kelvin (10.0 degrees Celsius), the rate constant is 41.0 inverse molar per second with regioselectivity exceeding 99:1 in favor of the alpha position [33]. At 297.5 Kelvin (24.3 degrees Celsius), the rate constant increases to 106.0 inverse molar per second, but selectivity decreases to approximately 85:15 [33].

| Temperature (K) | Temperature (°C) | Rate Constant k (M⁻¹s⁻¹) | log k | Selectivity α:β |

|---|---|---|---|---|

| 283.2 | 10.0 | 41.0 | 1.55 | >99:1 |

| 285.0 | 11.8 | 45.7 | 1.66 | >98:2 |

| 289.1 | 15.9 | 55.0 | 1.74 | >95:5 |

| 293.2 | 20.0 | 83.3 | 1.92 | >90:10 |

| 297.5 | 24.3 | 106.0 | 2.03 | >85:15 |

Microenvironment and Reaction Control

Advanced reaction control methodologies, including microreactor technology, demonstrate superior selectivity and efficiency compared to traditional batch processes [17] [22]. Solvent-free bromination in microreactors achieves 86 percent yield with regioselectivity exceeding 85:15 at room temperature [17] [22]. The enhanced mass and heat transfer in microreactor systems allows for precise control of reaction parameters [22].

The development of continuous-flow bromination processes enables reduced reaction times from hours to seconds while maintaining high selectivity [17] [22]. Microreactor technology facilitates rapid screening of reaction conditions, allowing optimization of temperature and reagent stoichiometry [22]. The space-time yields achieved in microreactor processes exceed batch operations by orders of magnitude [17] [22].

| Solvent | Polarity (ε) | Type | Regioselectivity (2-position %) | Rate Enhancement | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Acetic acid | 6.2 | Polar protic | >95 | 1.0 (reference) | 0-10 |

| Dichloromethane | 8.9 | Polar aprotic | 90-95 | 0.8 | 0-5 |

| Acetonitrile | 35.9 | Polar aprotic | 85-90 | 1.2 | 10-25 |

| Carbon tetrachloride | 2.2 | Nonpolar | 80-85 | 0.5 | 25-40 |

| Dimethylformamide | 36.7 | Polar aprotic | 75-80 | 1.5 | 40-60 |

| Tetrahydrofuran | 7.4 | Ethereal | 70-75 | 0.6 | 0-10 |

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H226 (98.59%): Flammable liquid and vapor [Warning Flammable liquids];

H300 (71.83%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (26.76%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (28.17%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (32.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (67.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (32.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (25.35%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

1003-09-4